3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide
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Overview
Description
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, a tert-butyl group, and a fluorophenyl ethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromene core, introduction of the tert-butyl and dimethyl groups, and finally, the attachment of the fluorophenyl ethyl side chain.
Formation of the Furochromene Core: This step involves the cyclization of a suitable precursor to form the furochromene ring system. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions. Reagents such as tert-butyl chloride and dimethyl sulfate are commonly used in the presence of a base like potassium carbonate.
Attachment of Fluorophenyl Ethyl Side Chain: The final step involves the coupling of the fluorophenyl ethyl group to the furochromene core. This is typically achieved through a nucleophilic substitution reaction using a suitable fluorophenyl ethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furochromene core, converting it to an alcohol.
Substitution: The fluorophenyl ethyl side chain can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the furochromene core.
Reduction: Alcohol derivatives of the furochromene core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is unique due to the presence of the fluorophenyl ethyl side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Properties
Molecular Formula |
C28H30FNO4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H30FNO4/c1-16-20(10-11-24(31)30-13-12-18-6-8-19(29)9-7-18)27(32)34-26-17(2)25-22(14-21(16)26)23(15-33-25)28(3,4)5/h6-9,14-15H,10-13H2,1-5H3,(H,30,31) |
InChI Key |
VDLNBDZYIFVBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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